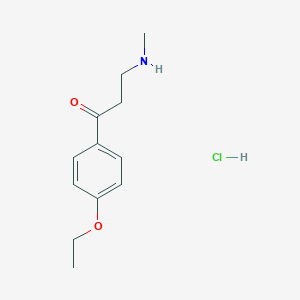
Oxiranepropanol, 3-ethynyl-, trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranepropanol, 3-ethynyl-, trans-(9CI) is an organic compound characterized by the presence of an oxirane ring and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranepropanol, 3-ethynyl-, trans-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propargyl alcohol and epichlorohydrin.
Epoxidation: The propargyl alcohol undergoes epoxidation to form the oxirane ring. This step is usually carried out using a peracid, such as m-chloroperbenzoic acid, under controlled conditions.
Alkyne Addition: The ethynyl group is introduced through an alkyne addition reaction. This can be achieved using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where the alkyne is coupled with an appropriate halide.
Industrial Production Methods
Industrial production of Oxiranepropanol, 3-ethynyl-, trans-(9CI) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxiranepropanol, 3-ethynyl-, trans-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxiranepropanol, 3-ethynyl-, trans-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and alkynes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxiranepropanol, 3-ethynyl-, trans-(9CI) involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. The ethynyl group can participate in addition reactions, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxybutanoic acids: These compounds share a similar oxirane ring structure but differ in the presence of amino and hydroxyl groups.
3-Alkyl/alkenylglutamates: These compounds have similar structural features but differ in the presence of glutamate moieties.
Properties
CAS No. |
156455-52-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-[(2S,3S)-3-ethynyloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h1,6-8H,3-5H2/t6-,7-/m0/s1 |
InChI Key |
QJBVYQNGFJONMI-BQBZGAKWSA-N |
SMILES |
C#CC1C(O1)CCCO |
Isomeric SMILES |
C#C[C@H]1[C@@H](O1)CCCO |
Canonical SMILES |
C#CC1C(O1)CCCO |
Synonyms |
Oxiranepropanol, 3-ethynyl-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


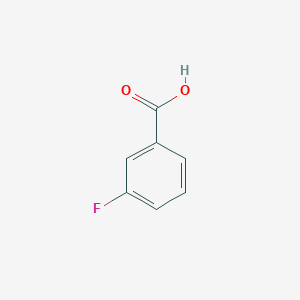
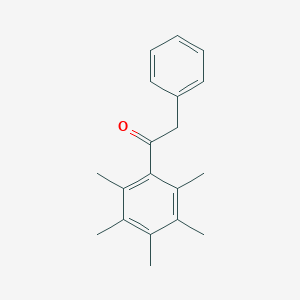
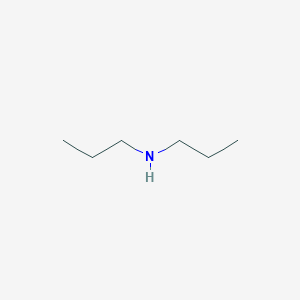
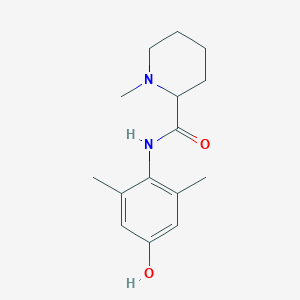
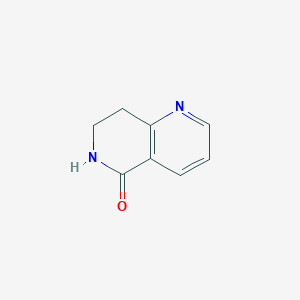

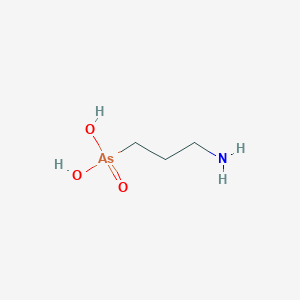

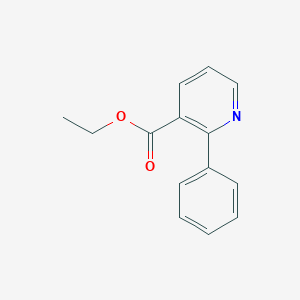
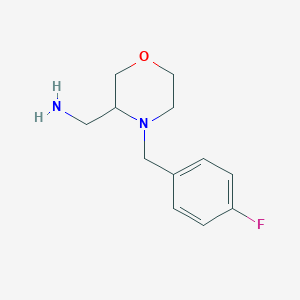

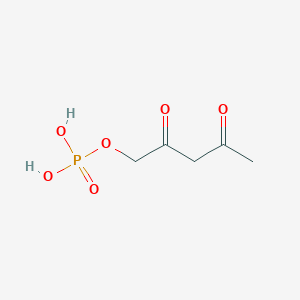
![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
